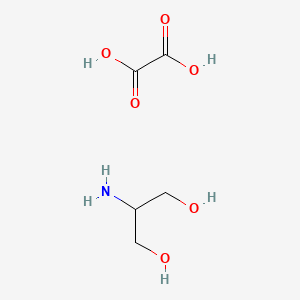

2-Amino-1,3-propanediol oxalate

描述

Significance of 2-Amino-1,3-propanediol (B45262) as a Foundational Amino Alcohol in Chemical Science

2-Amino-1,3-propanediol, also known as Serinol, is a prochiral organic compound from the alkanolamine group. chemicalbook.com Structurally similar to the amino acid serine, it is a stable, hygroscopic, and corrosive substance that is highly soluble in water. chemicalbook.comseemafinechem.com This difunctional molecule, containing both an amino group and two hydroxyl groups, serves as a versatile building block in a multitude of chemical syntheses. chemicalbook.comseemafinechem.comrsc.org

Its significance spans various sectors:

Pharmaceuticals: Serinol is a crucial intermediate in the synthesis of numerous pharmaceuticals. chemicalbook.comchemicalbook.com Notably, it is a precursor for non-ionic X-ray contrast agents like Iopamidol, which is used in cardiovascular angiography. chemicalbook.com It has also been utilized in the production of the antibiotic chloramphenicol (B1208) and in the development of drugs for pain treatment. seemafinechem.comresearchgate.netgoogle.com Furthermore, its derivatives are being explored for the treatment of conditions like multiple sclerosis. chemicalbook.comgoogle.com

Polymer Chemistry: The diol functionality of 2-Amino-1,3-propanediol allows for its use in the preparation of polyesters, which may have biomedical applications. seemafinechem.comrsc.org It serves as a raw material in both water- and solvent-based polymer applications to enhance the solubility of other components and improve solution stability. chemicalbook.comseemafinechem.com

Industrial Applications: It is employed in the production of efficient anionic emulsifiers and nonionic polyethylene (B3416737) emulsions. chemicalbook.com In personal care products, it offers good base strength and color stability. chemicalbook.com Additionally, it acts as a pigment dispersion aid and its salts are used to improve the stability of coatings. chemicalbook.comseemafinechem.com It also finds use in water treatment, metal treatment, and for the absorption of carbon dioxide. chemicalbook.com

The following table details some of the key chemical properties of 2-Amino-1,3-propanediol:

| Property | Value |

| Molecular Formula | C₃H₉NO₂ |

| Molecular Weight | 91.11 g/mol |

| Melting Point | 51-57°C |

| Boiling Point | 115-116°C |

| CAS Number | 534-03-2 |

Data sourced from multiple references. chemicalbook.comthermofisher.comnist.gov

Overview of Salt Formation in Organic Chemistry, with Focus on Oxalates

Salt formation is a fundamental process in organic chemistry, often employed to purify or modify the properties of a compound. It typically involves the reaction of an acidic and a basic functional group to form an ionic compound.

Oxalates are salts or esters derived from oxalic acid (C₂H₂O₄). byjus.comwikipedia.org Oxalic acid is a dicarboxylic acid, meaning it has two carboxylic acid functional groups. nih.gov When both of these groups are deprotonated, the oxalate (B1200264) dianion (C₂O₄²⁻) is formed. byjus.comnih.gov

Key characteristics of oxalates include:

Chelating Agents: The oxalate ion can act as a bidentate ligand, meaning it can bind to a single metal center through two of its oxygen atoms, forming a stable five-membered ring. wikipedia.orgorchidsinternationalschool.comvedantu.com This property is utilized in analytical chemistry and for applications like rust removal. wikipedia.orgorchidsinternationalschool.com

Precipitation: Many oxalate salts have low solubility in water, a property that can be used for the separation and determination of metal ions. orchidsinternationalschool.com

Redox Reactions: The oxalate ion can be oxidized to carbon dioxide, making it a useful reducing agent in certain chemical reactions. vedantu.com

The formation of an oxalate salt, such as 2-Amino-1,3-propanediol oxalate, typically involves reacting the basic amino group of the organic molecule with oxalic acid. prepchem.com This process can be used to isolate and purify the compound of interest. prepchem.com

Rationale for Investigating the Academic Aspects of this compound

The investigation of this compound in an academic context is driven by several key factors. The formation of the oxalate salt provides a method for the purification and characterization of 2-Amino-1,3-propanediol and its derivatives.

The specific properties of the oxalate salt itself can be of academic interest. For instance, the crystal structure of the salt can provide insights into the intermolecular interactions between the 2-Amino-1,3-propanediol cation and the oxalate anion. Furthermore, the thermal stability and solubility characteristics of the oxalate salt are important parameters for its potential use as a stable, solid form of the parent compound.

From a synthetic standpoint, the use of the oxalate salt can offer advantages in certain reactions. For example, in the synthesis of fingolimod, a drug used to treat multiple sclerosis, the oxalate salt of a related 2-amino-1,3-propanediol derivative has been mentioned as a potential intermediate. google.comgoogle.com

The table below provides some of the known properties of this compound:

| Property | Value |

| Molecular Formula | C₅H₁₁NO₆ |

| Molecular Weight | 181.14 g/mol |

| Melting Point | 199 °C (decomposes) |

| CAS Number | 24070-20-0 |

Data sourced from PubChem and other chemical suppliers. nih.govchemicalbook.com

属性

IUPAC Name |

2-aminopropane-1,3-diol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2.C2H2O4/c4-3(1-5)2-6;3-1(4)2(5)6/h3,5-6H,1-2,4H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHKTCVKLXSMTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)N)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24070-20-0 | |

| Record name | 1,3-Propanediol, 2-amino-, ethanedioate (2:1) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24070-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 2-amino-, ethanedioate (2:1) (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 1,3 Propanediol and the Formation of Its Oxalate Salts

Chemical Synthesis Routes to 2-Amino-1,3-propanediol (B45262)

Traditional chemical synthesis offers several established pathways to 2-amino-1,3-propanediol, each with distinct advantages and challenges. These methods often involve the reduction of a nitrogen-containing functional group to an amine.

A common strategy for synthesizing 2-amino-1,3-propanediol involves the reduction of 2-nitro-1,3-propanediol. google.comgoogle.com This process typically utilizes a reducing agent to convert the nitro group (-NO₂) to a primary amine group (-NH₂). One documented method involves the reduction of the sodium salt of 2-nitro-1,3-propanediol. google.com A related reduction of 2-bromo-2-nitro-propane-1,3-diol is achieved using tin (Sn) metal and hydrochloric acid (HCl), a classic method for nitro group reduction. nveo.org This suggests that similar conditions could be applied to 2-nitro-1,3-propanediol, where the nitro compound is treated with a metal catalyst in an acidic medium to yield the desired amino alcohol.

One of the most direct routes to 2-amino-1,3-propanediol is the reductive amination of 1,3-dihydroxyacetone (B48652) with ammonia (B1221849). google.com In this process, the dimeric form of dihydroxyacetone is first dissolved in anhydrous liquid ammonia at low temperatures, which facilitates the formation of an imine intermediate. This intermediate is then hydrogenated in the presence of a catalyst. A significant drawback of this method, especially for industrial-scale production, is the requirement for high pressure, which can be as high as 1450 psi, posing operational and safety challenges. google.com The process also necessitates the use of anhydrous ammonia, which requires careful handling.

To circumvent the harsh conditions of direct amination with ammonia, alternative methods have been developed. One such process involves the catalytic hydrogenation of 1,3-dihydroxyacetone oxime. google.com This method offers a safer and more easily controlled reaction. The hydrogenation is carried out in a suitable solvent like methanol, using a rhodium-on-alumina catalyst. This approach allows the reaction to proceed at milder temperatures, typically between 20°C and 80°C, and lower pressures (40 to 70 bars) compared to the direct amination route. google.com

Another related strategy involves the initial protection of the diol functionality. For instance, ketals of 2-nitro-1,3-propanediol can be prepared from nitromethane (B149229) and formaldehyde. These are subsequently reduced to the corresponding amino ketals, such as a 5-amino-1,3-dioxane derivative, which are then hydrolyzed to release the 2-amino-1,3-propanediol. google.com

The amination of halogenated precursors provides another viable synthetic route. Specifically, 2-amino-1,3-propanediol can be synthesized from 2-chloropropane-1,3-diol. chemicalbook.com One documented large-scale process involves heating 2-chloropropane-1,3-diol with ammonia water and urotropine (hexamethylenetetramine) at a controlled temperature of 50-60°C for several hours. Following the reaction, the product is isolated through filtration and dehydration. chemicalbook.com

Table 1: Comparison of Chemical Synthesis Routes for 2-Amino-1,3-propanediol

| Route | Precursor(s) | Key Reagents/Catalysts | Noteworthy Conditions | Reference(s) |

|---|---|---|---|---|

| Nitro-alcohol Reduction | 2-Nitro-1,3-propanediol | Metal/Acid (e.g., Sn/HCl) | Reduction of nitro group | google.com, nveo.org, google.com |

| Reductive Amination | Dihydroxyacetone, Ammonia | Hydrogen, Catalyst | High pressure (up to 1450 psi), low temperature | google.com |

| Oxime Hydrogenation | Dihydroxyacetone Oxime | Rhodium on Alumina, Hydrogen | Moderate pressure (40-70 bar) and temperature (20-80°C) | google.com |

| Chlorinated Precursor | 2-Chloropropane-1,3-diol | Ammonia water, Urotropine | Moderate temperature (50-60°C) | chemicalbook.com |

Biotechnological Production of 2-Amino-1,3-propanediol

In response to the demand for more sustainable and environmentally friendly manufacturing processes, biotechnological routes for producing 2-amino-1,3-propanediol have been developed. acs.org These methods utilize enzymes or engineered microorganisms to catalyze the synthesis under mild conditions, often starting from renewable feedstocks like glucose.

Enzymatic synthesis provides a highly selective and efficient alternative to chemical methods. Key enzyme classes involved in the production of amino alcohols are amino alcohol dehydrogenases and transaminases. acs.orgnih.gov

An artificial biosynthetic pathway has been successfully established in metabolically engineered Escherichia coli to produce 2-amino-1,3-propanediol from glucose. acs.org This pathway employs an engineered aminotransferase, RtxA, which diverts the glycolysis intermediate dihydroxyacetone phosphate (B84403) (DHAP) to generate 2-amino-1,3-propanediol phosphate. An endogenous phosphatase then converts this intermediate into the final product, 2-amino-1,3-propanediol. Through optimization of the engineered strain, production titers of 14.6 g/L have been reported in fed-batch fermentation. acs.org

Amine dehydrogenases (AmDHs), often engineered from amino acid dehydrogenases, are also powerful tools for synthesizing chiral amino alcohols. nih.gov They catalyze the asymmetric reductive amination of α-hydroxy ketones, using ammonia as the amino donor. While specific application to 2-amino-1,3-propanediol synthesis from a keto-precursor is a promising strategy, much of the research has focused on other chiral amino alcohols, demonstrating the potential of this enzyme class. nih.govacs.org These biocatalytic approaches represent a significant step towards greener and more efficient production of valuable chemical building blocks. acs.orgnih.gov

Table 2: Biotechnological Production of 2-Amino-1,3-propanediol

| Enzyme Class | Specific Enzyme Example | Substrate | Host Organism | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Aminotransferase | Engineered RtxA | Dihydroxyacetone phosphate (from glucose) | Escherichia coli | Artificial biosynthetic pathway, environmentally friendly | acs.org |

| Amine Dehydrogenase (AmDH) | Engineered AmDH from Sporosarcina psychrophila | α-hydroxy ketones | Escherichia coli | High stereoselectivity, uses ammonia as amino donor | nih.gov |

Engineered Microbial Systems for Biosynthesis (e.g., Escherichia coli)

The manufacturing of 2-amino-1,3-propanediol (2-APD), also known as serinol, has traditionally relied on chemical processes that use fossil fuel-derived materials. acs.orgnih.gov To create a more sustainable and environmentally friendly alternative, researchers have successfully engineered microbial systems, specifically Escherichia coli, for the biosynthesis of 2-APD from simple sugars like glucose. acs.orgacs.org

An artificial biosynthetic pathway was established in a metabolically engineered E. coli strain. acs.orgnih.gov This pathway leverages the glycolysis intermediate dihydroxyacetone phosphate (DHAP). The core of this engineered pathway involves two key enzymatic steps:

An engineered aminotransferase, RtxA, diverts DHAP from the standard glycolysis pathway to produce 2-amino-1,3-propanediol phosphate (2-APD phosphate). acs.org

An endogenous phosphatase already present in E. coli, known as SerB, then converts the 2-APD phosphate into the final target product, 2-APD. acs.org

Through systematic optimization, which included enhancing the solubility and activity of the RtxA enzyme and improving the metabolic supply of the amino donor, a highly efficient production strain was developed. nih.gov In a fed-batch fermentation process under aerobic conditions, the engineered E. coli strain, designated LYC-5, was able to produce 14.6 g/L of 2-APD, achieving a productivity of 0.122 g/L/h. nih.gov This represents a significant advancement in the bio-based production of this valuable chemical. nih.govacs.org

| Engineered Organism | Key Enzymes | Substrate | Product Titer | Reference |

|---|---|---|---|---|

| Escherichia coli (Strain LYC-5) | Engineered RtxA (aminotransferase), Endogenous SerB (phosphatase) | Glucose | 14.6 g/L | nih.gov |

Utilization of Renewable Feedstocks (e.g., Glycerol)

The use of renewable feedstocks is a cornerstone of green chemistry and sustainable manufacturing. Glycerol (B35011), a major byproduct of the biodiesel industry, is an abundant and inexpensive C3 carbon source, making it an attractive feedstock for producing propanediols. nih.govkoreascience.kr While direct biosynthesis of 2-amino-1,3-propanediol from glycerol is a target of ongoing research, significant progress has been made in using microorganisms to convert glycerol into the parent molecule, 1,3-propanediol (B51772) (1,3-PDO). nih.govkoreascience.kr

Microorganisms such as genetically modified Escherichia coli and strains of Lactobacillus reuteri have been effectively used to convert glycerol into 1,3-PDO. nih.govkoreascience.kr This bioconversion is typically a two-step enzymatic process within the microorganism, involving a dehydratase and an oxidoreductase. nih.gov These established processes demonstrate the viability of using crude glycerol as a feedstock to create the three-carbon backbone essential for 2-APD, paving the way for future engineered pathways that could incorporate an amination step to produce 2-APD directly from this renewable resource.

Formation and Preparation of 2-Amino-1,3-propanediol Oxalate (B1200264) Salts

The formation of an oxalate salt from 2-amino-1,3-propanediol is a straightforward acid-base reaction. The primary amine group (-NH₂) on the 2-APD molecule acts as a base, and it readily reacts with oxalic acid, a dicarboxylic acid, to form a stable crystalline salt. sciencemadness.org This salt formation is a common technique used for the purification of amines, as the resulting salts often have well-defined crystal structures and are easier to handle than the freebase, which may be a liquid or a low-melting-point solid. sciencemadness.orggoogle.com

Crystallization Techniques for Oxalate Salt Derivatization

The preparation of amine oxalate salts typically involves crystallization from a solution. A general method involves dissolving the amine freebase (2-amino-1,3-propanediol) in a suitable solvent, such as isopropanol (B130326) (IPA), ethanol, or acetone. sciencemadness.orggoogle.com A solution of oxalic acid in the same or a miscible solvent is then added, often dropwise. sciencemadness.org The reaction is typically instantaneous, leading to the precipitation of the 2-amino-1,3-propanediol oxalate salt. google.com

Several techniques can be employed to control and optimize this crystallization:

Cooling Crystallization: After mixing the reactants, the solution can be cooled to decrease the solubility of the salt and induce precipitation. For instance, placing the vessel in a freezer can yield a voluminous precipitate. sciencemadness.org

Anti-Solvent Addition: If the salt does not precipitate directly, an "anti-solvent" (a solvent in which the salt is insoluble), such as diethyl ether, can be added to the solution to force the salt out of the solution. sciencemadness.org

Recrystallization: For purification, the crude oxalate salt can be dissolved in a minimum amount of a hot solvent and then allowed to cool slowly. This process allows for the formation of purer, more well-defined crystals as impurities tend to remain in the solution.

This derivatization into an oxalate salt is a practical method for purification. A related compound, 3-amino-1,2-propanediol (B146019) (isoserinol), can be effectively purified by extracting the free base and then crystallizing it as its oxalate salt. google.com

Stoichiometric Considerations in Oxalate Salt Formation

Oxalic acid is a dicarboxylic acid, meaning it has two acidic protons that it can donate. 2-Amino-1,3-propanediol has a single primary amine group that can accept a proton. This allows for different stoichiometric ratios in salt formation. The specific salt formed (e.g., mono-oxalate or di-oxalate) is controlled by the molar ratio of the reactants. google.com

Mono-Oxalate Formation: When a 1:1 molar ratio of the diamine to oxalic acid is used, a mono-oxalate salt is typically formed. google.com For 2-amino-1,3-propanediol, this would involve one molecule of oxalic acid reacting with two molecules of the aminodiol, or more commonly, a 1:1 complex forming a hydrogen-bonded network.

Di-Oxalate Formation: A di-oxalate salt of a diamine has been prepared by using a 2:1 molar ratio of oxalic acid to the diamine. google.com For a monoamine like 2-amino-1,3-propanediol, the primary product expected from reacting with oxalic acid is the 1:1 salt, where the amine is protonated by one of the carboxylic acid groups.

The reaction between a primary amine and diethyl oxalate can result in the formation of a solid N,N'-oxamide, which involves two amine molecules reacting with one diethyl oxalate molecule. echemi.com However, when reacting the amine with oxalic acid itself, the reaction is a simple acid-base salt formation rather than amide formation. sciencemadness.org

Controlled Crystallization for Specific Polymorphic Forms

Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.govrsc.org These different crystalline forms, or polymorphs, can have distinct physical properties, such as melting point, solubility, and stability. The formation of specific polymorphs of this compound can be controlled through careful manipulation of crystallization conditions.

The study of other amine oxalate salts provides a clear precedent. For example, 1,5-pentanediamine oxalate has been shown to exist in three different crystal forms: an anhydrate, a dihydrate, and a trihydrate. nih.gov These forms were obtained by varying the crystallization conditions, such as the cooling rate of a saturated aqueous solution. nih.gov The distinct forms were easily identified by their unique powder X-ray diffraction (PXRD) patterns and crystal morphology. nih.gov

Similarly, patents for related pharmaceutical compounds, such as derivatives of 2-amino-1,3-propanediol, describe the existence of specific polymorphic forms of their oxalate salts. google.comgoogle.com Techniques to achieve specific polymorphs include:

Solvent Selection: Crystallizing from different solvents can favor the nucleation and growth of different polymorphs.

Temperature Control: The temperature of crystallization and the rate of cooling can significantly influence which polymorphic form is produced. nih.gov

Melt Crystallization: In some cases, melting the compound and then carefully cooling it can yield a different, sometimes elusive, polymorphic form. rsc.org

Therefore, by precisely controlling the crystallization process, it is possible to produce specific polymorphic forms of this compound, which could be important for its application and material properties.

Computational Chemistry Approaches for 2 Amino 1,3 Propanediol Oxalate

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. google.com It is a widely used tool for predicting the optimized geometry, electronic properties, and vibrational frequencies of molecules.

For 2-amino-1,3-propanediol (B45262) oxalate (B1200264), a DFT analysis would typically begin with the geometric optimization of the individual ions, 2-amino-1,3-propanediol (also known as serinol) and the oxalate anion, as well as the ion pair. This process would determine the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can elucidate electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the compound. The electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule, offering insights into potential sites for electrophilic and nucleophilic attack.

While no specific DFT data for 2-amino-1,3-propanediol oxalate is available, the following table illustrates the kind of data that would be generated from such a study:

| Calculated Property | Description | Potential Insights for this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in space. | Determination of intramolecular hydrogen bonding within the 2-amino-1,3-propanediol cation and the conformation of the oxalate anion. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | An indicator of the compound's chemical reactivity and stability. |

| Electrostatic Potential | A map of the charge distribution on the molecule's surface. | Identification of the positively and negatively charged regions, which govern intermolecular interactions. |

| Vibrational Frequencies | The frequencies of molecular vibrations. | Prediction of the infrared and Raman spectra, which can be used for experimental identification. |

Functional Group Symmetry-Adapted Perturbation Theory (F-SAPT) for Non-Covalent Interactions

Functional Group Symmetry-Adapted Perturbation Theory (F-SAPT) is a sophisticated computational method used to analyze and quantify the non-covalent interactions between molecules. This technique decomposes the total interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion (van der Waals forces). This level of detail is invaluable for understanding the forces that drive molecular recognition and crystal packing.

A hypothetical F-SAPT energy decomposition for the interaction between the 2-amino-1,3-propanediol cation and the oxalate anion might look like this:

| Interaction Component | Description | Hypothetical Energy (kcal/mol) |

| Electrostatics | The interaction between the static charge distributions of the two ions. | -80 to -100 |

| Exchange-Repulsion | The short-range repulsion due to the Pauli exclusion principle. | +40 to +60 |

| Induction | The distortion of the electron cloud of one ion by the other. | -10 to -20 |

| Dispersion | The attractive interaction arising from correlated electron fluctuations. | -5 to -15 |

| Total Interaction Energy | The sum of all components. | -55 to -75 |

Note: The values in this table are hypothetical and serve only to illustrate the output of an F-SAPT calculation.

Hirshfeld Surface Analysis for Mapping Intermolecular Contacts and Interactions

Hirshfeld surface analysis is a powerful graphical tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov It partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates the electron distribution of the entire crystal. By mapping various properties onto this surface, one can gain a detailed understanding of the nature and extent of intermolecular contacts.

For this compound, a Hirshfeld surface analysis would provide a visual representation of the close contacts between adjacent ions in the crystal. The surface is typically colored according to properties like dnorm, which highlights contacts shorter than the van der Waals radii, indicating potential hydrogen bonds and other strong interactions.

The following table indicates the kind of information that a Hirshfeld surface analysis would yield for this compound:

| Hirshfeld Surface Property | Description | Potential Findings for this compound |

| dnorm Surface | A surface colored to show intermolecular contacts shorter or longer than van der Waals separations. | Red spots on the surface would indicate the locations of strong hydrogen bonds between the ammonium (B1175870) and hydroxyl groups of the cation and the oxygen atoms of the oxalate anion. |

| 2D Fingerprint Plot | A 2D histogram of intermolecular contact distances. | The percentage contribution of different types of contacts (e.g., O···H, H···H, C···O) to the total Hirshfeld surface area could be quantified, revealing the dominant interactions in the crystal packing. |

| Shape Index and Curvedness | Surface properties that describe the shape of the molecule and identify regions of π-π stacking. | While less relevant for this aliphatic compound, these properties can confirm the absence of aromatic stacking interactions. |

Modeling of Crystal Packing and Lattice Energies for Oxalate Salts

The study of crystal packing and the calculation of lattice energies are crucial for understanding the stability of crystalline materials and for predicting their physical properties. Computational methods can be used to model the arrangement of molecules in a crystal and to calculate the energy required to separate the crystal into its constituent molecules in the gas phase.

For oxalate salts, the crystal packing is often dominated by strong hydrogen bonding and electrostatic interactions between the oxalate anion and the counter-ion. nih.govpnas.org Modeling studies on various oxalate salts have shown that the oxalate ion can adopt different conformations and participate in a variety of hydrogen bonding networks, leading to diverse crystal structures.

The lattice energy of this compound could be calculated using methods based on atom-atom potentials or, more accurately, through periodic DFT calculations. These calculations would provide a quantitative measure of the stability of the crystal lattice. Comparing the calculated lattice energy with experimental data, such as the enthalpy of sublimation, can validate the accuracy of the computational model.

A summary of the insights that could be gained from modeling the crystal packing and lattice energy of this compound is provided below:

| Modeling Aspect | Description | Potential Outcomes for this compound |

| Crystal Packing Prediction | Computational search for the most stable arrangement of ions in the crystal lattice. | Identification of the most likely crystal structure and the network of intermolecular interactions that stabilizes it. |

| Lattice Energy Calculation | The energy released when the constituent ions come together from infinite separation to form the crystal. | A quantitative measure of the thermodynamic stability of the crystal. This can be used to compare the stability of different polymorphs. |

| Analysis of Intermolecular Forces | Decomposition of the lattice energy into contributions from different types of forces. | Understanding the relative importance of electrostatic interactions, hydrogen bonding, and van der Waals forces in holding the crystal together. |

Chemical Transformations and Advanced Applications of 2 Amino 1,3 Propanediol Derivatives Within Oxalate Contexts

Utilization of 2-Amino-1,3-propanediol (B45262) as a Chiral Building Block in Organic Synthesis

2-Amino-1,3-propanediol is a prochiral compound, making it a valuable precursor in the synthesis of optically active molecules. chemicalbook.com Its ability to introduce chirality is fundamental in the production of fine chemicals and pharmaceuticals.

Asymmetric Synthesis Applications

The chiral nature of 2-amino-1,3-propanediol derivatives is leveraged in various asymmetric reactions. For instance, optically pure 2-amino-apopinan-3-ol, synthesized from (−)-α-pinene, has been used as a precursor for oxazaborolidine catalysts in the asymmetric reduction of aryl-alkyl ketones. mdpi.com This highlights the role of serinol derivatives in creating stereospecific outcomes in chemical reactions. Furthermore, enantioselective three-component radical reactions involving quinolines or pyridines, enamides, and α-bromo carbonyl compounds have been developed using dual photoredox and chiral Brønsted acid catalysis, leading to the synthesis of valuable chiral γ-amino-acid derivatives. nih.gov

Role in the Preparation of Enantiomerically Pure Substances

The synthesis of enantiomerically pure substances is a critical aspect of pharmaceutical and materials science. 2-Amino-1,3-propanediol serves as a key intermediate in the synthesis of various pharmacologically active compounds. scielo.br For example, it is a precursor for non-ionic X-ray contrast agents like Iopamidol. chemicalbook.com The inherent chirality of serinol and its derivatives allows for the diastereoselective synthesis of substituted 2-amino-1,3-propanediols, which are important structural motifs in antibiotics and glycosidase inhibitors. scielo.br Research has demonstrated the diastereoselective reductive amination of 2-oxo-1,3-propanediol derivatives to produce substituted anti 2-amino-1,3-propanediols. scielo.br

Functionalization of 2-Amino-1,3-propanediol for Monomer Synthesis

The dual functionality of 2-amino-1,3-propanediol provides a versatile platform for the synthesis of functional monomers, which are essential for creating advanced polymers with tailored properties. rsc.orgibm.comresearchgate.net

Chemo-selective Reactions of the Amino Group with Electrophiles

A key strategy in monomer synthesis involves the chemo-selective reaction of the amino group of 2-amino-1,3-propanediol with a diverse set of electrophiles. rsc.orgibm.com This step-efficient approach takes advantage of the different reactivity of the amine and alcohol groups to create functionalized diol intermediates. researchgate.net This method allows for the concurrent installation of two different functional groups, providing a pathway to a wide array of functional monomers. rsc.orgibm.com

Intramolecular Cyclization to Functional Aliphatic Cyclic Carbonate Monomers

Following the initial functionalization, the resulting diol intermediates undergo intramolecular cyclization to form functional aliphatic six-membered cyclic carbonate monomers. rsc.orgibm.com This cyclization is a critical step in producing monomers suitable for ring-opening polymerization. bohrium.com The use of reagents like ethyl chloroformate facilitates this ring closure. researchgate.net This two-step strategy, starting from commercially available 2-amino-1,3-propanediols, provides a general and versatile route to a variety of functional cyclic carbonate monomers. rsc.orgibm.com

Polymer Chemistry Involving 2-Amino-1,3-propanediol Derived Monomers

Monomers derived from 2-amino-1,3-propanediol are instrumental in the field of polymer chemistry, particularly in the synthesis of biodegradable and functional polymers. rsc.orgibm.com

Selected functional aliphatic cyclic carbonate monomers can be subjected to organo-catalytic ring-opening polymerization to produce well-defined homopolymers and copolymers. rsc.orgibm.comresearchgate.net This polymerization method allows for controlled composition and can lead to polymers with specific functionalities. For example, polymers containing primary amine groups can be readily accessed through the post-polymerization acidolysis of a tBoc-derived monomer. rsc.orgibm.com This approach provides direct access to functional biodegradable polymers which have significant potential for biomedical and environmentally friendly applications. rsc.orgibm.com

Organo-Catalytic Ring-Opening Polymerization for Homopolymers and Copolymers

Organo-catalytic ring-opening polymerization (ROP) has emerged as a powerful technique for the synthesis of well-defined polymers. nih.govrsc.org This method offers a versatile platform for producing both homopolymers and copolymers with controlled molecular weights and narrow dispersities. nih.govrsc.org In the context of 2-amino-1,3-propanediol derivatives, ROP is particularly relevant for creating functional biodegradable polymers. rsc.org The process often involves the use of organocatalysts like amidine and guanidine (B92328) bases to initiate the polymerization of cyclic monomers. nih.gov

For instance, starting from commercially available 2-amino-1,3-propanediols, a variety of functional cyclic carbonate monomers can be synthesized. rsc.org These monomers can then undergo organo-catalytic ROP to yield well-defined homopolymers and copolymers. rsc.org The choice of catalyst and reaction conditions plays a crucial role in controlling the polymerization process and minimizing side reactions. rsc.org

A study on the ROP of cyclotrisiloxanes highlighted the effectiveness of guanidine catalysts in producing various asymmetric linear polysiloxanes with controlled number-average molar mass and narrow molar-mass dispersity. rsc.org This level of control is essential for tailoring the properties of the resulting polymers for specific applications.

Tailoring Polymer Composition and Structure

A key advantage of using 2-amino-1,3-propanediol derivatives in polymerization is the ability to tailor the composition and structure of the resulting polymers. rsc.org By carefully selecting the monomers and polymerization conditions, it is possible to create a wide range of materials with specific functionalities. rsc.orgutwente.nl

The synthesis of functional cyclic carbonate monomers from 2-amino-1,3-propanediols provides a direct route to functional biodegradable polymers. rsc.org This approach allows for the incorporation of various functional groups into the polymer backbone, which can then be used for further modifications or to impart specific properties to the material. rsc.org For example, post-polymerization acidolysis of a tBoc-derived monomer can be used to introduce primary amine-containing polymers. rsc.org

The ability to control the composition of diols in polyoxalate synthesis significantly influences the hydrolytic stability and mechanical properties of the resulting polymers. nih.gov This tunability is crucial for developing materials for biomedical applications where specific degradation rates and mechanical strengths are required. nih.gov

Synthesis and Characterization of Polyoxalate Materials (e.g., Poly(2,2-dimethyl-1,3-propylene oxalate))

Polyoxalates are a class of biodegradable polymers that have been explored for various applications, including as drug delivery vehicles. nih.gov The synthesis of these materials often involves the reaction of a diol with an oxalate (B1200264) source.

One specific example is the synthesis of poly(2,2-dimethyl-1,3-propylene oxalate) from oxalyl chloride and 2,2-dimethyl-1,3-propane diol. researchgate.net The resulting polymer can be characterized using a variety of techniques, including inherent viscosity, FT-IR, XRD, SEM, H-NMR, C-NMR, DSC, and TGA, to determine its physical and chemical properties. researchgate.net

The thermal properties of poly(2,2-dimethyl-1,3-propylene oxalate) have been investigated using DSC and TGA. researchgate.net The glass transition temperature (Tg) was found to be -4.7°C, indicating a high degree of flexibility in the polymer chains. researchgate.net This flexibility is attributed to the presence of carbon-carbon single bonds in the polymer backbone. researchgate.net

The C-NMR spectrum of poly(2,2-dimethyl-1,3-propylene oxalate) shows a characteristic peak for the carbonyl carbon of the oxalate unit at 157.1 ppm and a peak for the methylene (B1212753) carbon atom of the propane (B168953) chain attached to the oxygen of the oxalate unit at 73.9 ppm, confirming the formation of the expected polyoxalate polymer. researchgate.net

Table 1: Selected Characterization Data for Poly(2,2-dimethyl-1,3-propylene oxalate)

| Property | Value | Reference |

| Glass Transition Temperature (Tg) | -4.7°C | researchgate.net |

| ¹³C-NMR Chemical Shift (C=O) | 157.1 ppm | researchgate.net |

| ¹³C-NMR Chemical Shift (CH₂-O) | 73.9 ppm | researchgate.net |

Development of Functional Biodegradable Polymers

The development of functional biodegradable polymers is a significant area of research, with applications ranging from biomedical devices to environmentally friendly materials. rsc.orgutwente.nl 2-Amino-1,3-propanediol and its derivatives are valuable building blocks in this field due to the ease with which functionality can be introduced and the biodegradable nature of the resulting polymers. rsc.orgtsijournals.com

A general strategy for creating functional biodegradable polymers involves the synthesis of functional cyclic carbonate monomers from 2-amino-1,3-propanediols, followed by organo-catalytic ring-opening polymerization. rsc.org This approach provides a direct pathway to polymers with controlled composition and functionality. rsc.org The resulting polymers are of interest for advanced biomedical applications where specific chemical functionalities are required for tasks such as attaching labels or other molecules to the polymer backbone. utwente.nl

Polyoxalates, which can be derived from biorenewable diols, are another class of functional biodegradable polymers. rsc.org These materials exhibit facile water-degradation, with significant decreases in molecular weight observed over time in humid air. rsc.org The ability to control the degradation profile is a key feature of these polymers, making them suitable for applications where transient performance is required. utwente.nl

Role of 2-Amino-1,3-propanediol in Complex Organic Synthesis

Beyond polymer chemistry, 2-amino-1,3-propanediol, also known as serinol, serves as a versatile platform for complex organic synthesis. acs.org Its unique structure, containing both amino and diol functionalities, allows for a range of chemical transformations.

Regioselective Synthesis of Imines and Oxazolidines

A notable application of 2-amino-1,3-propanediol is in the regioselective synthesis of imines and oxazolidines. acs.org High-yield synthesis of these compounds can be achieved by reacting serinol with aldehydes and ketones, often in the absence of solvents and catalysts. acs.org

The outcome of the reaction is highly dependent on the structure of the carbonyl compound. acs.org Imines are typically formed when the carbonyl compound is aromatic or sterically hindered. acs.org In contrast, 1,3-oxazolidines are specifically obtained with aldehydes or ketones that have limited steric hindrance. acs.org This regioselectivity provides a powerful tool for synthetic chemists to control the outcome of the reaction and produce the desired product with high specificity. acs.org

Table 2: Regioselective Synthesis with 2-Amino-1,3-propanediol

| Reactant | Product | Conditions | Reference |

| Aromatic/Sterically Hindered Carbonyl | Imine | Heat, no solvent/catalyst | acs.org |

| Aldehyde/Ketone with Limited Steric Hindrance | 1,3-Oxazolidine | Heat, no solvent/catalyst | acs.org |

Paal-Knorr Synthesis of Pyrrole (B145914) Compounds

The Paal-Knorr synthesis is a classic method for the preparation of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849). rgmcet.edu.inwikipedia.orgorganic-chemistry.org This reaction is valued for its simplicity and efficiency in constructing the pyrrole ring, a fundamental heterocyclic motif found in many biologically active compounds. rgmcet.edu.inrsc.org

While 2-amino-1,3-propanediol is not a direct reactant in the traditional Paal-Knorr synthesis, the principles of this reaction are relevant to the broader context of amine-based heterocycle synthesis. The reaction typically proceeds under acidic conditions and involves the condensation of the amine with the dicarbonyl compound to form a dihydroxytetrahydropyrrole derivative, which then dehydrates to the pyrrole. wikipedia.orgorganic-chemistry.org

Recent advancements in the Paal-Knorr synthesis have focused on developing milder and more efficient catalytic systems, such as the use of L-proline, to facilitate the reaction. rsc.org These developments expand the scope of the Paal-Knorr synthesis and its applicability to the construction of complex, highly functionalized pyrrole derivatives. rsc.org

Analytical Characterization Techniques for 2 Amino 1,3 Propanediol Oxalate and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 2-Amino-1,3-propanediol (B45262) oxalate (B1200264). These methods probe the interactions of the molecule with electromagnetic radiation, providing a detailed fingerprint of its chemical composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Amino-1,3-propanediol oxalate, both ¹H and ¹³C NMR would be utilized to confirm the presence and connectivity of the serinol and oxalate moieties.

In the ¹H NMR spectrum of the parent compound, 2-Amino-1,3-propanediol, distinct signals corresponding to the different proton environments are observed. chemicalbook.com Upon formation of the oxalate salt, a downfield shift in the signals of the protons adjacent to the amino group is expected due to the protonation of the nitrogen atom.

The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum of 2-Amino-1,3-propanediol shows three distinct carbon signals. spectrabase.com In the oxalate salt, the carboxylate carbons of the oxalate dianion would produce a characteristic signal, typically observed in the range of 160-170 ppm.

¹H NMR: The proton NMR spectrum would confirm the presence of the propanediol (B1597323) backbone. Key shifts would be monitored for changes upon salt formation, particularly the methine (CH) and methylene (B1212753) (CH₂) groups adjacent to the newly formed ammonium (B1175870) center.

¹³C NMR: This technique is used to identify all unique carbon atoms in the molecule. The spectrum of the salt would be a composite of the signals from the serinol cation and the oxalate anion.

²⁹Si NMR: This specialized NMR technique would not be applicable for the direct analysis of this compound. However, it would be highly relevant for the characterization of silylated derivatives of the compound, which may be synthesized to enhance volatility for techniques like gas chromatography. In such a derivative, the ²⁹Si NMR spectrum would provide direct evidence of the silicon-oxygen bonds formed.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is a hypothetical representation based on known data for the individual components and general principles of NMR spectroscopy.

| Proton Type | Predicted Chemical Shift (ppm) in D₂O | Multiplicity |

|---|---|---|

| H-2 (CH-NH₃⁺) | ~3.5 - 3.8 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is a hypothetical representation based on known data for the individual components and general principles of NMR spectroscopy.

| Carbon Type | Predicted Chemical Shift (ppm) in DMSO-d₆ |

|---|---|

| C-2 (CH-NH₃⁺) | ~55 - 60 |

| C-1, C-3 (CH₂-OH) | ~60 - 65 |

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. This technique is particularly useful for identifying the functional groups present in a compound. The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming the salt's formation.

Key features in the FTIR spectrum would include:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the serinol moiety.

N-H Stretch: Broad and often complex bands in the 3000-3300 cm⁻¹ region, characteristic of the ammonium group (NH₃⁺) formed upon protonation of the amine.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range due to the aliphatic C-H bonds.

C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ and another near 1600 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the carboxylate groups (COO⁻) in the oxalate dianion. The presence of these bands is a clear indicator of the oxalate component.

C-N Stretch: An absorption band in the 1000-1250 cm⁻¹ region.

Table 3: Key FTIR Absorption Bands for this compound This table presents expected absorption ranges based on characteristic functional group frequencies.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) |

| Ammonium (-NH₃⁺) | N-H Stretch | 3000 - 3300 (Broad) |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Carboxylate (-COO⁻) | C=O Asymmetric Stretch | ~1700 - 1725 (Strong) |

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. These methods are vital for determining the thermal stability and phase behavior of this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition. For this compound, DSC would be used to determine its melting point. Published data indicates that the compound has a decomposition temperature of approximately 199 °C. chemicalbook.com A DSC thermogram would show a sharp endothermic peak around this temperature, which, due to the simultaneous decomposition, would likely be broad and may be followed by exothermic events.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. This technique is used to evaluate the thermal stability of a material. A TGA curve for this compound would show the temperature at which the compound begins to decompose, corresponding to a loss of mass. The analysis would reveal a significant weight loss around its decomposition temperature of 199 °C. The TGA curve can also provide information on the stoichiometry of the decomposition process by analyzing the percentage of weight loss at different stages. A study on a related poly(2,2-dimethyl-1,3-propylene oxalate) polymer demonstrated its thermal stability up to 350°C using TGA. researchgate.net

Diffraction Techniques for Solid-State Characterization

Diffraction techniques are essential for characterizing the solid-state structure of crystalline materials. These methods provide information on the arrangement of atoms and molecules within a crystal lattice.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Amino-1,3-propanediol |

| Serinol |

| Oxalic acid |

| 2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol |

Powder X-ray Diffraction (PXRD) for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. It provides a unique fingerprint of a compound's crystalline phase, allowing for identification and assessment of its polymorphic form and purity. The analysis involves directing X-rays at a powdered sample and measuring the scattering angles of the diffracted beams. The resulting pattern of diffraction peaks is characteristic of the specific crystal lattice structure.

While specific PXRD data for this compound is not extensively available in public literature, research on related compounds, such as derivatives of 2-amino-1,3-propanediol, demonstrates the utility of this technique. For instance, studies on pharmaceutically relevant salts of 2-amino-1,3-propanediol derivatives utilize PXRD to identify and differentiate between various polymorphic forms and salts, such as hydrochloride, succinate, and oxalate salts. google.com Each crystalline form exhibits a distinct PXRD pattern with characteristic peaks at specific 2θ angles.

A hypothetical PXRD analysis of a pure, crystalline sample of this compound would yield a diffractogram with a series of peaks. The position (2θ) and intensity of these peaks are determined by the dimensions and symmetry of the unit cell. This data is invaluable for quality control in manufacturing processes, ensuring batch-to-batch consistency of the crystalline phase.

Hypothetical PXRD Data for this compound

| 2θ Angle (°) | Intensity (%) |

|---|---|

| 10.5 | 85 |

| 15.2 | 60 |

| 18.8 | 100 |

| 21.1 | 70 |

| 25.7 | 95 |

| 29.3 | 50 |

Note: This table is illustrative and represents the type of data obtained from a PXRD analysis.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Structure

For this compound, an SCXRD analysis would reveal the exact ionic interactions between the protonated 2-amino-1,3-propanediol cation and the oxalate anion. It would elucidate the hydrogen bonding network, which is expected to be extensive given the presence of hydroxyl and ammonium groups on the cation and carboxylate groups on the anion.

Research on other organic oxalate salts has successfully employed SCXRD to determine their crystal structures. For example, the analysis of 2-methylimidazolium oxalate salts revealed detailed hydrogen-bonding patterns and the formation of supramolecular structures. journalspress.com Similarly, SCXRD studies on copper oxalate biominerals have provided insights into their structural disorder and the role of water molecules in their crystal lattice. nih.gov Although specific crystallographic data for this compound is not readily found in published literature, the expected outcomes of such an analysis would be the determination of its crystal system, space group, and unit cell parameters.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 820.1 |

Note: This table is illustrative and represents the type of data obtained from an SCXRD analysis.

Microscopic Imaging Techniques for Morphology Analysis (e.g., Scanning Electron Microscopy)

Microscopic imaging techniques, particularly Scanning Electron Microscopy (SEM), are employed to visualize the surface topography and morphology of solid materials at a microscopic level. SEM provides high-resolution images that reveal details about particle size, shape, and surface texture.

For this compound, SEM analysis would be used to characterize the morphology of the crystalline powder. The resulting images could show, for example, if the particles are prismatic, acicular (needle-like), or plate-like, and whether they are well-formed single crystals or aggregates. This information is important as the morphology of a substance can influence its bulk properties, such as flowability and dissolution rate. While specific SEM images of this compound are not widely published, the technique is standard for the physical characterization of crystalline organic compounds.

Mass Spectrometry (e.g., MALDI-TOF MS)

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also be used to elucidate its structure through fragmentation analysis. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a soft ionization technique particularly well-suited for the analysis of non-volatile and thermally labile molecules, including organic salts.

In the analysis of this compound, MALDI-TOF MS would be expected to show a peak corresponding to the protonated 2-amino-1,3-propanediol molecule [C₃H₉NO₂ + H]⁺. The molecular weight of 2-amino-1,3-propanediol is 91.11 g/mol . nist.gov The oxalate component would likely not be observed as a single entity, as the technique typically analyzes positive ions.

Tandem mass spectrometry (MS/MS) experiments, such as those performed on a MALDI-TOF/TOF instrument, could provide further structural information by inducing fragmentation of the parent ion. The fragmentation pattern of the protonated 2-amino-1,3-propanediol would yield characteristic fragment ions, helping to confirm its structure. Studies on the fragmentation of amino acids and their derivatives using MALDI-TOF/TOF have shown that characteristic losses, such as the loss of water (H₂O) or ammonia (B1221849) (NH₃), can be observed, aiding in structural identification. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Amino-1,3-propanediol |

| This compound |

| Oxalic acid |

| 2-methylimidazolium oxalate |

| Copper oxalate |

| Fingolimod |

Future Research Directions and Unexplored Avenues in 2 Amino 1,3 Propanediol Oxalate Chemistry

Development of Novel Synthetic Methodologies for Oxalate (B1200264) Salts

The synthesis of oxalate salts is a well-established field, yet there remains significant scope for the development of more efficient, sustainable, and versatile methodologies, particularly for functionalized organic cations like 2-amino-1,3-propanediol (B45262).

Future research could focus on exploring and optimizing various synthetic strategies:

Salt Metathesis Reactions: This classical approach, involving the reaction of a soluble salt of the amine with a soluble oxalate salt, could be further investigated to control crystal polymorphism and purity. vinipul.com The choice of solvents and reaction conditions can significantly influence the resulting crystal structure and properties.

Oxidative Coupling of Alcohols: An innovative approach involves the in-situ generation of the oxalate anion from the oxidative coupling of simple alcohols under hydro(solvo)thermal conditions. researchgate.net Applying this methodology to a reaction medium containing 2-amino-1,3-propanediol could offer a direct and potentially more environmentally friendly route to the oxalate salt.

Direct Synthesis from CO2: The electrochemical or catalytic conversion of carbon dioxide to oxalate is a burgeoning area of green chemistry. seemafinechem.com Developing a one-pot synthesis where CO2 is captured and reacted with 2-amino-1,3-propanediol to form the oxalate salt would be a significant advancement in sustainable chemical production.

Mechanochemical Synthesis: Solid-state reactions induced by mechanical grinding (mechanochemistry) offer a solvent-free alternative to traditional solution-based methods. Investigating the mechanochemical synthesis of 2-amino-1,3-propanediol oxalate could lead to the discovery of new crystalline phases and a more sustainable manufacturing process.

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, purity, and safety. The development of a continuous flow process for the synthesis of this compound could be highly beneficial for industrial-scale production.

A comparative analysis of these potential synthetic routes is presented in the table below.

| Synthetic Methodology | Potential Advantages | Research Focus |

| Salt Metathesis | Simplicity, well-understood | Polymorph control, solvent effects |

| Oxidative Coupling | In-situ generation of oxalate | Catalyst development, reaction optimization |

| Direct Synthesis from CO2 | Carbon capture, sustainability | Catalyst design, process integration |

| Mechanochemistry | Solvent-free, novel phases | Reaction kinetics, scalability |

| Flow Chemistry | Precise control, scalability | Reactor design, process optimization |

Design and Exploration of Advanced Supramolecular Architectures with Oxalate Counterions

The interplay of hydrogen bonding, electrostatic interactions, and other non-covalent forces in this compound can give rise to complex and potentially functional supramolecular architectures. The 2-amino-1,3-propanediol cation offers multiple hydrogen bond donors (amine and hydroxyl groups), while the oxalate anion provides hydrogen bond acceptors.

Future research in this area should aim to:

Investigate Polymorphism and Co-crystallization: Exploring different crystallization conditions could lead to the discovery of various polymorphs of this compound, each with distinct physical properties. Furthermore, co-crystallization with other molecules could lead to the design of novel multi-component crystalline materials with tailored functionalities. researchgate.net

Control of Supramolecular Chirality: Since 2-amino-1,3-propanediol is chiral, the resulting oxalate salt will also be chiral. Investigating how the chirality of the cation influences the supramolecular assembly and whether this can be used to induce chirality in larger structures is a promising research avenue.

Formation of Metal-Organic Frameworks (MOFs): The oxalate anion is a well-known linker in the construction of MOFs. The presence of the functionalized 2-amino-1,3-propanediol cation within an oxalate-based MOF could introduce new properties, such as specific binding sites or catalytic activity.

The potential hydrogen bonding motifs in this compound are summarized in the following table.

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Potential Supramolecular Motif |

| Amine (N-H) | Oxalate (O=C) | Chains, sheets, or 3D networks |

| Hydroxyl (O-H) | Oxalate (O=C) | Inter- and intramolecular interactions |

| Amine (N-H) | Hydroxyl (O of another cation) | Cation-cation interactions |

Integration of Computational and Experimental Studies for Predictive Design of Functional Materials

Computational modeling is a powerful tool for predicting the structure and properties of materials, guiding experimental efforts, and accelerating the discovery of new functional materials.

Future research should focus on an integrated computational-experimental approach:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to predict the optimized geometry, vibrational frequencies, and electronic properties of this compound. tomypure.co.jp This can help in the interpretation of experimental spectroscopic data (e.g., IR and Raman).

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ions in solution and during the crystallization process. This can aid in understanding the mechanisms of self-assembly and the factors controlling crystal growth.

Crystal Structure Prediction: Advanced crystal structure prediction algorithms can be used to explore the potential polymorphs of this compound and their relative stabilities. This would be invaluable in guiding experimental efforts to isolate specific crystalline forms.

Predictive Modeling of Properties: By combining computational data with experimental results, it may be possible to develop models that can predict the properties of new materials based on this compound with different functional groups or in combination with other molecules.

Expanded Applications in Specialty Chemicals beyond Current Scope

While 2-amino-1,3-propanediol (serinol) and oxalates have their own distinct applications, the unique combination in this compound opens up possibilities for new and improved specialty chemicals.

Unexplored avenues for application include:

Polymer Building Blocks: 2-Amino-1,3-propanediol is a versatile precursor for the synthesis of functional polymers, such as polyesters and polyurethanes. seemafinechem.comrsc.org The oxalate salt could be used directly in polymerization reactions or as a precursor to novel monomers, potentially leading to biodegradable polymers with tailored properties for biomedical applications.

Corrosion Inhibitors: Amino alcohols and their salts are known to be effective corrosion inhibitors. chemicalbook.com The potential of this compound as a corrosion inhibitor for various metals and alloys warrants investigation, particularly for applications in aqueous systems.

Precursors for Advanced Ceramics: The thermal decomposition of oxalate salts is a common method for producing fine metal oxide powders. researchgate.net this compound could be explored as a precursor for the synthesis of novel mixed-metal oxide ceramics with controlled stoichiometry and morphology, potentially finding applications in catalysis or electronic materials.

Chiral Auxiliaries in Asymmetric Synthesis: Serinol is used as a chiral auxiliary in organic synthesis. chemimpex.com The oxalate salt could be investigated for its utility in this regard, potentially offering advantages in terms of handling, stability, or recyclability.

Formulation Aids in Pharmaceuticals and Agrochemicals: The salt form of an active ingredient can significantly impact its solubility, stability, and bioavailability. The potential of this compound as a component in pharmaceutical or agrochemical formulations is a promising area for future research. chemimpex.comfengchengroup.com

The table below outlines potential applications based on the properties of the constituent ions.

| Component | Relevant Property | Potential Application Area of the Oxalate Salt |

| 2-Amino-1,3-propanediol | Dihydroxy and amino functionality | Polymer synthesis, cross-linking agents |

| 2-Amino-1,3-propanediol | Chirality | Chiral resolving agent, asymmetric synthesis |

| Oxalate | Chelating agent, reducing agent | Metal processing, rust removal formulations |

| Both | Salt formation, hydrogen bonding | Corrosion inhibition, pharmaceutical formulation |

The chemistry of this compound is a field ripe with opportunities for fundamental research and the development of new functional materials. By systematically exploring novel synthetic methodologies, delving into the intricacies of its supramolecular assembly, leveraging the power of computational modeling, and investigating its potential in a range of specialty chemical applications, the scientific community can unlock the full potential of this intriguing compound. The insights gained from such studies will not only expand our understanding of crystal engineering and materials design but also pave the way for the creation of new products with enhanced performance and sustainability.

常见问题

Q. What are the established synthetic routes for 2-Amino-1,3-propanediol and its derivatives?

Q. How is the structural purity of 2-Amino-1,3-propanediol confirmed in laboratory settings?

- Methodological Answer : Structural characterization relies on spectroscopic and chromatographic techniques:

- Gas Chromatography (GC) : Quantifies purity (≥99% assay) and detects impurities .

- GLC-MS : Validates derivatives (e.g., peracetylated forms) by matching retention times and fragmentation patterns .

- Melting Point Analysis : 52–56°C range confirms crystallinity .

Moisture content (≤0.3%) is monitored via Karl Fischer titration .

Q. What are the primary pharmacological applications of 2-Amino-1,3-propanediol derivatives?

- Methodological Answer : The base compound and its analogs exhibit immunosuppressive activity, validated through:

- In vitro T-cell proliferation assays : Testing inhibition of immune response .

- Organ transplant models : Efficacy in reducing rejection in murine models .

Derivatives like N-palmitoylated serinol modulate ceramide levels, impacting neuroblastoma cell differentiation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the immunosuppressive efficacy of 2-Amino-1,3-propanediol oxalate analogs?

- Methodological Answer :

- In vitro Models : Use mixed lymphocyte reactions (MLRs) to assess T-cell inhibition. Measure cytokine release (e.g., IL-2, IFN-γ) via ELISA .

- In vivo Models : Administer derivatives in murine graft-versus-host disease (GVHD) or organ transplant models. Monitor survival rates and histopathological changes .

- Structure-Activity Relationship (SAR) : Modify R-groups (e.g., acyl, aryl) to optimize potency. Compare IC₅₀ values across analogs .

Q. What analytical strategies resolve contradictions in reported bioactivity data of 2-Amino-1,3-propanediol derivatives?

- Methodological Answer : Discrepancies may arise from:

- Purity Variations : Re-test compounds using GC/HPLC to ensure ≥99% purity .

- Substituent Effects : Compare activities of analogs with differing R-groups (e.g., acyl vs. alkoxycarbonyl) .

- Assay Conditions : Standardize cell lines, serum concentrations, and incubation times. For example, neuroblastoma studies used 50–80% ceramide elevation under controlled conditions .

Q. What methodologies optimize regioselectivity in N-acylation reactions of 2-Amino-1,3-propanediol for functional analog synthesis?

- Methodological Answer :

- Protection/Deprotection Strategies : Temporarily block hydroxyl groups with silyl ethers (e.g., tert-butyldiphenylsilyl chloride) to direct acylation to the amino group .

- Catalytic Control : Use mild bases (e.g., NaH) in anhydrous solvents to minimize side reactions .

- Purification : Employ column chromatography (e.g., silica gel) to isolate mono-acylated products .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。